molecular formula C20H21NO3S B2675906 N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2309605-89-6

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No. B2675906
CAS RN: 2309605-89-6
M. Wt: 355.45
InChI Key: YAJFUMBRFMFUDL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, also known as DFE-17, is a novel compound that has shown promising results in scientific research studies. The compound has been synthesized using a specific method and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds incorporating furan and thiophene moieties have been synthesized through various chemical reactions, highlighting the versatility and reactivity of these heterocyclic compounds. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5, demonstrate the potential for creating complex heterocyclic structures with significant synthetic value (А. Aleksandrov & М. М. El’chaninov, 2017). Furthermore, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides showcases the possibility of introducing various substituents to tailor the compounds for specific applications, such as antibacterial activities (A. Siddiqa et al., 2022).

Biological Applications

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with structure-activity relationship studies indicating the significance of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity (Yu Yongshi et al., 2017). This discovery highlights the potential of furan and thiophene derivatives in developing antiviral agents.

Materials Science Applications

In the realm of materials science, phenothiazine derivatives with furan as a conjugated linker have been synthesized and utilized in dye-sensitized solar cells, demonstrating the effect of conjugated linkers on device performance. Notably, furan-linked derivatives showed a significant improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of these compounds in renewable energy technologies (Se Hun Kim et al., 2011).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-19(20(9-1-2-10-20)18-8-5-13-25-18)21-14-15(16-6-3-11-23-16)17-7-4-12-24-17/h3-8,11-13,15H,1-2,9-10,14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFUMBRFMFUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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